Bay 41-2272

描述

Bay 41-2272 is an activator of soluble guanylate cyclase (sGC) at a novel, NO-independent regulatory site . It is the first product that stimulates sGC through a non-NO mechanism . It increases sGC activity by 400-fold in synergy with NO .

Synthesis Analysis

Bay 41-2272 binds on the surface of H-NOX with low affinity and this binding is enhanced by low NO concentrations . The binding of Bay 41-2272 to the Ns H-NOX domain and on the catalytic function of the sGC is impacted by the redox state of the heme .Molecular Structure Analysis

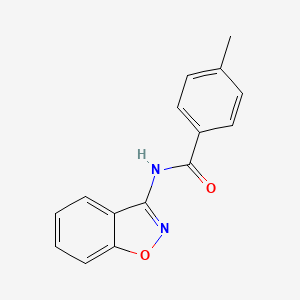

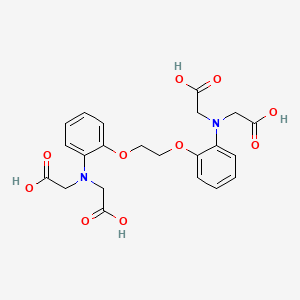

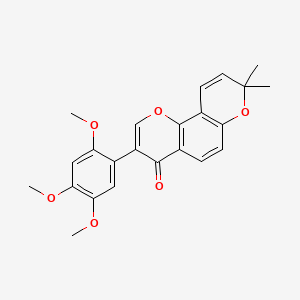

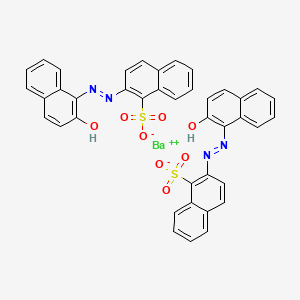

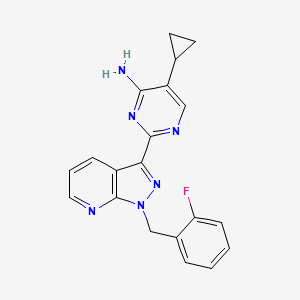

Bay 41-2272 is a pyrazolopyridine that is 1H-pyrazolo [3,4-b]pyridine which is substituted by a 2-fluorobenzyl group at position 1 and by a 4-amino-5-cyclopropylpyrimidin-2-yl group at position 3 .Chemical Reactions Analysis

Bay 41-2272 has been used for the stimulation of guanylate cyclase in heart and neurons . It increases superoxide release in THP-1 and PBM, as assessed by lucigenin-chemiluminescence assay .Physical And Chemical Properties Analysis

Bay 41-2272 has a molecular formula of C20H17FN6 and a molecular weight of 360.4 g/mol .科学研究应用

- Gene Expression : BAY 41-2272 down-regulated Ang II-induced gene expressions of type 1 collagen, transforming growth factor-β1, and Ang II type 1 (AT1) receptor in the left ventricle .

Inflammation and Immunomodulation

Apart from its vasorelaxation properties, BAY 41-2272 activates human mononuclear phagocytes. This makes it a novel pro-inflammatory drug with potential applications in controlling infections, especially in immunocompromised hosts .

Guanylate Cyclase Stimulation in Heart and Neurons

BAY 41-2272 stimulates guanylate cyclase in both heart tissue and neurons. Its NO-independent mechanism of action sets it apart as the first product to activate sGC through a non-NO pathway .

作用机制

Target of Action

Bay 41-2272 is a specific activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway . The primary target of Bay 41-2272 is the sGC, particularly the α1β1 heterodimer, which harbors an N-terminal domain called H-NOX, responsible for heme and NO binding and thus sGC activation .

Mode of Action

Bay 41-2272 interacts with its target, sGC, in an NO-independent manner . It stimulates sGC to increase cyclic nucleotides and inhibits the proliferation of vascular smooth muscle cells (VSMCs) . Bay 41-2272 alone increases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) Ser239 and VASP Ser157, respective indicators of PKG and PKA signaling .

Biochemical Pathways

Bay 41-2272 operates via cAMP and cGMP along with regulation by phosphodiesterases (PDEs) to phosphorylate VASP in VSMCs . . This indicates that Bay 41-2272 affects both the cAMP/cGMP signaling pathways and the TGFβ1/Akt pathway.

Pharmacokinetics

It is known that bay 41-2272 is a potent sgc stimulator, suggesting that it may have good bioavailability .

Result of Action

Bay 41-2272 has been shown to inhibit platelet aggregation and induce vasorelaxation . It also inhibits hypertension and prevents heart abnormalities induced by NO synthase inhibition . In cellular studies, Bay 41-2272 has been shown to stimulate sGC activity almost 15-fold above baseline, while Bay 41-2272 along with SNP (NO donor) can activate the enzyme by 80-fold .

Action Environment

The action of Bay 41-2272 can be influenced by the redox state of the heme in the H-NOX/NO complex . The binding of Bay 41-2272 to the surface of H-NOX is enhanced by low NO concentrations. The heme oxidant odq fails to modify the conformation of h-nox or elicit loss of the heme, despite its oxidation . This suggests that the efficacy and stability of Bay 41-2272 can be influenced by environmental factors such as the presence of NO and the redox state of the heme.

安全和危害

未来方向

属性

IUPAC Name |

5-cyclopropyl-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6/c21-16-6-2-1-4-13(16)11-27-20-14(5-3-9-23-20)17(26-27)19-24-10-15(12-7-8-12)18(22)25-19/h1-6,9-10,12H,7-8,11H2,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOAHNRJAXSBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180320 | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bay 41-2272 | |

CAS RN |

256376-24-6 | |

| Record name | 5-Cyclopropyl-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256376-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-2272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256376246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-41-2272 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY 41-2272 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAY-41-2272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34A162J6WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: BAY 41-2272 acts as a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). [, , , , ] It binds to a regulatory site on the α-subunit of sGC, distinct from the heme-binding site where NO binds. [, , ] This binding enhances the enzyme's sensitivity to NO, leading to increased conversion of GTP to cyclic guanosine monophosphate (cGMP). [, , , , ] Elevated cGMP levels activate protein kinase G (PKG) and downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. [, , , ]

A: While the provided research papers do not provide detailed spectroscopic data, the molecular formula of BAY 41-2272 (5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine) is C23H19FN6 and its molecular weight is 398.4 g/mol. [] For detailed spectroscopic data, refer to the compound's specific chemical characterization literature.

ANone: The provided research papers primarily focus on the pharmacological aspects of BAY 41-2272 and do not extensively discuss its material compatibility or stability under various conditions. This information may be available in the compound's chemical properties literature.

A: BAY 41-2272 itself does not have catalytic properties. It acts as a stimulator of the enzyme soluble guanylate cyclase (sGC), enhancing its catalytic activity in converting GTP to cGMP. [, , , ] Its primary application is in research to understand sGC function and its potential as a therapeutic target for diseases related to NO-cGMP signaling dysfunction.

A: While the provided articles do not detail specific computational studies on BAY 41-2272, they mention that its binding site on the sGC α-subunit has been mapped. [, ] This mapping suggests that computational methods, such as molecular docking or molecular dynamics simulations, might have been employed to understand the interaction between BAY 41-2272 and sGC.

ANone: Specific information about the stability and formulation strategies for BAY 41-2272 is not available in the provided research papers.

ANone: The provided research articles focus on the scientific aspects of BAY 41-2272 and do not provide details on specific SHE (Safety, Health, and Environment) regulations. As a research compound, standard laboratory safety procedures should be followed when handling BAY 41-2272.

A: Research indicates that BAY 41-2272 is orally bioavailable and effectively increases cGMP levels in various tissues, including plasma, lung, and corpus cavernosum. [, , , , ] The duration of its effects varies depending on the model and dosage used. [, ] More detailed information on its ADME profile would require further specific studies.

A: BAY 41-2272 has demonstrated efficacy in both in vitro and in vivo models. In vitro, it relaxes pre-contracted blood vessels and corpus cavernosum tissue from various species. [, , , , , , ] In vivo, it reduces pulmonary hypertension in various animal models, including lambs, rats, and rabbits. [, , , ] It also improves bladder dysfunction in NO-deficient rats and shows promise in treating erectile dysfunction in diabetic mice. [, ]

A: The research papers do not extensively cover toxicological studies on BAY 41-2272. While some studies report that it was well-tolerated in animal models, further detailed toxicological investigations are needed to establish its safety profile for potential clinical applications. [, ]

ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for BAY 41-2272.

A: BAY 41-2272 represents an important milestone in the research of sGC as a therapeutic target. It was one of the first compounds identified as a NO-independent stimulator of sGC, opening new avenues for developing treatments for diseases related to NO-cGMP signaling dysfunction. [, ]

A: Yes, BAY 41-2272 research bridges disciplines like pharmacology, biochemistry, and physiology. [, , , , , , ] It has implications for understanding and treating various diseases, highlighting the importance of interdisciplinary collaboration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。